molecular formula C12H7ClN4O B8347121 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine

6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine

Cat. No. B8347121
M. Wt: 258.66 g/mol
InChI Key: GFQRJGWEJXQVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664230B2

Procedure details

To a solution of pyridin-3-ol (0.048 g, 0.500 mmol) in DMF (1.67 ml) was added NaH (0.027 g, 55% dispersion in mineral oil, 0.630 mmol) at 0° C. After stiffing for 30 min at room temperature, the reaction mixture was cooled to 0° C. and 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.1 g, 0.500 mmol) was added to the mixture. After stiffing for 2 hours at room temperature, the reaction mixture was diluted with water, and extracted with EtOAc. The organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=5:1) to give 6-chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine (0.090 g, 70%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.46 (1H, dd, J=8.0 and 4.8 Hz), 7.66-7.69 (1H, m), 7.86 (1H, d, J=8.8 Hz), 8.31 (1H, d, J=8.8 Hz), 8.61 (1H, d, J=4.4 Hz), 8.65 (1H, d, J=2.8 Hz), 8.80 (1H, s).
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.[H-].[Na+].Cl[C:11]1[C:12]2[N:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:13]=2[N:14]=[CH:15][N:16]=1>CN(C=O)C.O>[Cl:21][C:19]1[CH:18]=[CH:17][C:13]2[N:14]=[CH:15][N:16]=[C:11]([O:7][C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[C:12]=2[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.048 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Name
Quantity
0.027 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.67 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After stiffing for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=2N=CN=C(C2N1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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